molecular formula C19H16N6O2 B4500314 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

货号: B4500314
分子量: 360.4 g/mol
InChI 键: LAPYOAGTARMAQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic small molecule based on the privileged quinazolin-4(3H)-one scaffold, a structure renowned for its diverse pharmacological profiles. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for developing novel therapeutic agents. The core quinazolinone moiety is a recognized pharmacophore in published research, with derivatives demonstrating a range of biological activities. These include serving as inhibitors for specific enzymes like enoyl-acyl carrier protein reductase (InhA), a key target for anti-tuberculosis agents . Other related compounds have shown potential as vasopressin V1b receptor antagonists and have exhibited antimicrobial and anti-inflammatory properties . The molecular architecture of this specific compound, which incorporates a 1,2,4-triazole unit, is frequently employed in rational drug design to modulate physicochemical properties and enhance binding interactions with biological targets . Key Research Applications: • As a key intermediate in the synthesis and discovery of new pharmacologically active molecules. • As a chemical tool for probing biological pathways and protein interactions, particularly those involving kinases and other enzymes . • For structure-activity relationship (SAR) studies to optimize the quinazolinone-triazole acetamide framework for enhanced potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

属性

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c26-18(10-24-13-21-17-4-2-1-3-16(17)19(24)27)23-15-7-5-14(6-8-15)9-25-12-20-11-22-25/h1-8,11-13H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPYOAGTARMAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxoquinazoline with an appropriate acylating agent to introduce the acetamide group. The triazole moiety is then introduced through a nucleophilic substitution reaction using a triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, can enhance the efficiency and sustainability of the synthesis process .

化学反应分析

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinazoline and triazole derivatives, which can be further functionalized for specific applications.

科学研究应用

2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: The compound can be used in the development of new materials with unique properties.

作用机制

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the triazole moiety can enhance the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Modifications: Quinazolinone vs. Heterocyclic Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazolin-4-one 1,2,4-Triazole-methylphenyl acetamide Antimycobacterial (InhA inhibition)
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide Quinazolin-4-one Chloro, isopropylphenyl Anticancer (Cytotoxicity)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-Triazole Naphthyloxy, chlorophenyl Antimicrobial (Gram-positive bacteria)
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazolin-4-one Hydroxy-methylphenyl Moderate InhA inhibition (IC₅₀ = 8.2 µM)

Key Findings :

  • Chloro Substitution: The 6-chloro derivative () exhibits enhanced anticancer activity compared to the non-halogenated target compound, likely due to increased lipophilicity and DNA intercalation .
  • Triazole Position : 1,2,3-Triazole derivatives () show superior antibacterial activity over 1,2,4-triazole analogues, attributed to stronger interactions with bacterial topoisomerases .
  • Phenyl Substituents : Hydrophobic groups (e.g., isopropyl in ) improve membrane permeability but reduce solubility, whereas polar groups (e.g., hydroxy in ) enhance target binding but lower bioavailability .
Side-Chain Variations: Acetamide Derivatives
Compound Name Side Chain Synthesis Yield (%) Melting Point (°C) Activity Profile
Target Compound 4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl Not reported Not reported Broad-spectrum enzyme inhibition
N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(purine-based)acetamide Purine-linked triazole 86.6 204–206 Kinase inhibition (IC₅₀ = 0.3 µM)
N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Amino-methoxyphenyl 83 219–221 Antitubercular (MIC = 1.6 µg/mL)
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Naphthyloxy-methylphenyl 38 242–244 Antifungal (Candida albicans)

Key Findings :

  • Electron-Withdrawing Groups : Trifluoromethyl substituents () significantly enhance kinase inhibition by stabilizing ligand-receptor complexes through hydrophobic and electrostatic interactions .
  • Amino-Methoxy Substitution: The 2-amino-4-methoxyphenyl variant () demonstrates potent antitubercular activity, likely due to improved penetration into mycobacterial cell walls .

生物活性

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a hybrid molecule that integrates quinazoline and triazole moieties, known for their diverse biological activities. Quinazolines are associated with anti-cancer and anti-inflammatory properties, while triazoles exhibit antifungal and antibacterial effects. This combination potentially enhances the pharmacological profile of the compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4OC_{17}H_{16}N_{4}O with a molecular weight of approximately 318.34 g/mol. The structure features a quinazoline ring system substituted at the 3-position with an acetamide group linked to a triazole ring. This unique configuration is believed to contribute significantly to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : The initial step often involves the condensation of 2-aminobenzamide with an appropriate aldehyde.
  • Introduction of the Triazole Moiety : This is achieved through nucleophilic substitution reactions.
  • Final Acylation : The last step involves acylation to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound showed an IC50 value of 37 µM against specific cancer cell lines, indicating moderate potency .

Antifungal Activity

The triazole component is crucial for antifungal activity. Preliminary bioassays indicated that similar compounds displayed effective antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. For example, one study reported that a related triazole derivative exhibited an inhibition rate of 62% against G. zeae at a concentration of 50 µg/ml .

Antibacterial Activity

Research has also pointed towards antibacterial properties, particularly against resistant strains. Compounds sharing structural similarities have shown effectiveness in inhibiting bacterial growth, suggesting that this hybrid compound may also possess similar capabilities.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The quinazoline core interacts with specific enzymes, inhibiting their activity.
  • Targeting Multiple Pathways : The triazole moiety enhances binding affinity to various biological targets, potentially modulating signaling pathways involved in disease progression.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activities
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(phenyl)acetamideStructureAntimicrobial
3-(5-substituted quinazolinone) derivativesStructureAnticancer
N-(triazolyl) acetamidesStructureAntifungal

The uniqueness of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its dual-targeting ability due to the combination of quinazoline and triazole functionalities. This structural diversity enhances its potential efficacy against multiple biological targets compared to compounds that possess either moiety alone.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated significant tumor reduction in xenograft models.
  • Fungal Resistance Study : Research indicated that triazole derivatives could overcome resistance in fungal pathogens, providing a new avenue for treatment strategies.

常见问题

What are the optimal synthetic routes for 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, and how can reaction conditions be controlled to maximize yield?

Basic:
The synthesis typically involves multi-step reactions, including cycloaddition for triazole formation and coupling reactions to integrate the quinazolinone core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole ring formation . Key steps include:

Triazole Synthesis : Reacting an alkyne (e.g., propargylamine derivatives) with an azide (e.g., 2-azido-N-phenylacetamide) using CuSO₄·5H₂O and sodium ascorbate as catalysts .

Quinazolinone Coupling : Introducing the 4-oxoquinazolin-3(4H)-yl moiety via nucleophilic substitution or amide bond formation under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced:
To optimize regioselectivity and yield:

  • Catalyst Tuning : Use copper(I) iodide instead of CuSO₄ to enhance reaction speed and selectivity for 1,4-triazole isomers .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures (0–5°C) minimize side reactions during coupling steps .
  • Purification : Employ flash chromatography or recrystallization to isolate high-purity products, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Basic:

  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., quinazolinone NH at δ 10.2–10.5 ppm; triazole CH at δ 7.8–8.2 ppm). ¹³C NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.12 for C₂₁H₁₈N₆O₂) .

Advanced:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions, confirming substituent positions .
  • HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

How can researchers design experiments to assess the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Basic:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced:

  • Molecular Docking : Simulate binding to targets like dihydrofolate reductase (DHFR) or EGFR kinase using AutoDock Vina. Compare binding affinities with reference drugs (e.g., methotrexate) .
  • SAR Studies : Modify substituents (e.g., halogenation at quinazolinone C6) to correlate structure with activity .

What strategies are recommended for resolving contradictions in biological activity data between similar triazole-quinazoline derivatives?

Methodology:

Cross-Compound Comparison : Tabulate IC₅₀ values of analogs (e.g., 2-(6-chloro-2-oxoquinazolin-1-yl) derivatives vs. trifluoromethyl-substituted variants) to identify trends .

Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to assess consensus on target interactions .

Example Table:

Compound ModificationBiological Activity (IC₅₀, µM)Target
C6-Fluoro substitution12.5 (Anticancer)EGFR Kinase
C4-Phenyl substitution18.2 (Antimicrobial)DHFR

What methodologies are employed to determine the physicochemical stability and solubility profile of this compound under various conditions?

Basic:

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (logP determination via HPLC) .
  • Thermal Stability : TGA/DSC analysis (decomposition onset >200°C indicates suitability for oral formulations) .

Advanced:

  • Forced Degradation Studies : Expose to heat (60°C), light (UV, 254 nm), and oxidants (H₂O₂) to identify degradation products via LC-MS .
  • pH-Dependent Stability : Monitor hydrolysis rates using ¹H NMR in D₂O at varying pH .

What advanced computational and experimental approaches are utilized to elucidate the mechanism of action of this compound at the molecular level?

Advanced:

  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
  • Kinase Profiling : Screen against a panel of 100 kinases (e.g., Eurofins DiscoverX) to pinpoint inhibitory targets .
  • Metabolomics : LC-MS/MS analysis of metabolic pathways (e.g., purine synthesis) disrupted by the compound .

Example Workflow:

Docking → Enzymatic Assays → Metabolomic Validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。